6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H11F4N3O2 and its molecular weight is 389.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is part of a broader class of compounds with significant interest in scientific research due to their unique chemical properties and potential for diverse applications. An efficient and generalized photochemical methodology has been developed for the preparation of fluorinated quinazolin-4-ones, demonstrating the synthetic versatility of fluorinated heterocyclic compounds. This methodology allows for the synthesis of compounds bearing perfluoroalkyl- or perfluoroaryl- substituents, offering a pathway to derivatives such as this compound (Buscemi et al., 2004).
Biological Evaluation and Antimicrobial Activity
Research into quinolines has shown that they represent one of the most active classes of compounds, possessing a wide spectrum of biodynamic activities. They are utilized as potent therapeutic agents, with studies exploring the synthesis and antimicrobial assay of quinoline derivatives including structures similar to the compound . These studies have highlighted the potential of these compounds in combating microbial infections by comparing their efficacy with standard drugs (Faldu et al., 2014).
Antitumor Activity
The transformation of antibacterial fluoroquinolones into antitumor compounds has been a subject of research, with the modification of these compounds to target topoisomerases in eukaryotic cells. This includes the study of fluoroquinolone C3-isostere derivatives, which have demonstrated antitumor activity. Such studies contribute to the understanding of how structural changes in fluoroquinolones can affect their biological activity and therapeutic potential (Guoqianga, 2012).
Antiviral Properties
The antiviral activity of fluorine-containing quinazolines has been investigated, revealing the potential of these compounds against a range of viruses. This research provides insight into the structural requirements for antiviral efficacy, opening avenues for the development of new antiviral agents based on the quinazoline scaffold (Lipunova et al., 2012).
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O2/c1-26-9-14(16(27)13-8-12(20)6-7-15(13)26)18-24-17(25-28-18)10-2-4-11(5-3-10)19(21,22)23/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNPDRVIXKGBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.